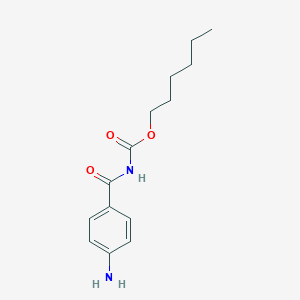

Hexyl (4-aminobenzoyl)carbamate

Description

Overview of Carbamate (B1207046) Functional Groups in Organic Synthesis and Chemical Biology

The carbamate functional group, characterized by an ester and an amide flanking a carbonyl group (-NHC(=O)O-), is a cornerstone of modern organic chemistry and chemical biology. wikipedia.orgmasterorganicchemistry.com Structurally, carbamates can be viewed as hybrids of amides and esters, a combination that imparts significant chemical stability. nih.govnih.govacs.org This stability arises from resonance between the nitrogen and the carbonyl group, which is a key feature of their functionality. nih.govacs.org

In organic synthesis, carbamates are widely employed as protecting groups for amines. nih.govacs.orgchem-station.com To manage the high reactivity and basicity of amines during complex multi-step syntheses, they are often converted into carbamates. chem-station.com This strategy is fundamental in peptide synthesis, where protecting groups like Boc (t-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices. masterorganicchemistry.com These carbamate-based groups are ideal because they are easy to install, stable under a variety of reaction conditions, and can be removed selectively without affecting other sensitive functional groups. masterorganicchemistry.com

In the realm of chemical biology and medicinal chemistry, the carbamate moiety is a crucial structural element in numerous approved drugs. nih.govacs.org Its stability, ability to permeate cell membranes, and resemblance to a peptide bond make it a valuable surrogate in drug design. nih.govnih.govacs.org The carbamate group can engage in hydrogen bonding and can be modified at its nitrogen and oxygen termini to fine-tune a molecule's biological activity and pharmacokinetic properties. nih.govacs.org Carbamates are integral to a wide range of therapeutic agents, including treatments for cancer, epilepsy, and Alzheimer's disease. nih.gov Beyond pharmaceuticals, carbamates are used extensively in agriculture as pesticides and are the linking units in polyurethane polymers, which are found in countless everyday materials. wikipedia.orgbiologyinsights.com

Historical Context and Evolution of Aminobenzoyl-Containing Compounds

Compounds containing the aminobenzoyl moiety, particularly those derived from p-aminobenzoic acid, have a significant history in chemical and pharmaceutical research. Early research in the mid-20th century focused on the synthesis of aminobenzoyl amino acids. For instance, methods were developed for preparing para-aminobenzoylpolyglutamic acid esters by reducing their para-nitrobenzoyl precursors. google.com These efforts were part of a broader exploration into the biological roles of glutamic acid amides. google.com

The development of synthetic methods for key intermediates like p-aminobenzoyl chloride salts also marked an important step. Processes were established for their preparation by reacting p-aminobenzoic acid salts with reagents like thionyl chloride in specific inert solvents. google.com This provided a building block for more complex molecules.

In later years, the focus shifted towards more specific therapeutic applications. Researchers synthesized and tested p-aminobenzoylpolyglutamates with hydrophobic end groups as potential inhibitors of deoxyhemoglobin S polymerization, the event underlying sickle cell disease. nih.gov These compounds were designed with a p-aminobenzoyl group to anchor the molecule within a specific cavity of the hemoglobin protein. nih.gov This evolution from fundamental synthesis to targeted drug design illustrates the enduring importance of the aminobenzoyl scaffold in medicinal chemistry.

Structural Features and Chemical Environment of Hexyl (4-aminobenzoyl)carbamate

This compound is a specific organic molecule that incorporates the key functional groups discussed previously. Its structure consists of a hexyl ester of a carbamic acid, which is N-acylated with a 4-aminobenzoyl group. The primary amino group on the benzoyl ring and the N-H of the carbamate linkage are capable of acting as hydrogen bond donors, while the carbonyl oxygens and the nitrogen of the amino group can act as hydrogen bond acceptors.

The molecule's chemical environment is dictated by the interplay of its constituent parts:

Hexyl Group: A six-carbon aliphatic chain that introduces a nonpolar, hydrophobic character to the molecule.

Carbamate Linkage: The central -NH-C(=O)-O- group provides rigidity and polarity. The delocalization of the nitrogen's lone pair of electrons into the carbonyl group gives the C-N bond partial double-bond character, restricting rotation. nih.govacs.org

4-Aminobenzoyl Group: A para-substituted benzene (B151609) ring, which is a planar and aromatic system. The amino group (-NH2) is an electron-donating group, influencing the reactivity of the aromatic ring.

The combination of a flexible alkyl chain with a rigid, polar aromatic-carbamate core gives the molecule an amphiphilic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1899045-28-3 | pharmaffiliates.comchemicea.com |

| Molecular Formula | C14H20N2O3 | |

| Molecular Weight | 264.32 g/mol |

| Synonyms | Carbamic acid, N-(4-aminobenzoyl)-, hexyl ester; Hexyl N-(4-aminobenzoyl)carbamate | |

This table is interactive. Click on the headers to sort.

Research Gaps and Emerging Avenues in this compound Studies

Current scientific literature primarily identifies this compound as a useful research chemical and, more specifically, as an intermediate in chemical synthesis. pharmaffiliates.comtdcommons.org A notable application is its use as an intermediate in the synthesis of Dabigatran etexilate, a pharmaceutical agent. tdcommons.org Technical disclosures outline processes for its preparation from precursors like 4-aminobenzimidamide and hexyl 1H-imidazole-1-carboxylate. tdcommons.org

The predominant focus on its role as a synthetic precursor indicates a significant research gap in the exploration of its own intrinsic biological activities or material properties. There is a lack of published studies investigating its potential as a standalone therapeutic agent or its direct application in other fields.

Emerging avenues for research could stem from the known functionalities of its constituent parts. Given the prevalence of carbamates in materials science, its potential use as a monomer or additive in the production of specialty polymers, coatings, or adhesives could be an area of investigation. Furthermore, the presence of the 4-aminobenzoyl group, a known pharmacophore, suggests that the compound could serve as a fragment or starting point for the design of new bioactive molecules through further chemical modification. Its role as a "research chemical" implies that its properties are still under investigation, and future studies may yet uncover novel applications beyond its current use as a synthetic intermediate. pharmaffiliates.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (t-Butyloxycarbonyl) |

| 4-aminobenzimidamide |

| Carboxybenzyl |

| Dabigatran etexilate |

| Dabigatran etexilate mesylate |

| This compound |

| hexyl 1H-imidazole-1-carboxylate |

| p-aminobenzoic acid |

| p-aminobenzoyl chloride |

| p-aminobenzoylpolyglutamic acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

hexyl N-(4-aminobenzoyl)carbamate |

InChI |

InChI=1S/C14H20N2O3/c1-2-3-4-5-10-19-14(18)16-13(17)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H,16,17,18) |

InChI Key |

RCKSJSAGNITQDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 4 Aminobenzoyl Carbamate and Its Key Precursors

Strategies for the Construction of the Carbamate (B1207046) Linkage in Hexyl (4-aminobenzoyl)carbamate

The formation of the carbamate group (-NH-C(=O)-O-) is a cornerstone of this synthesis. This functional group can be assembled through several approaches, ranging from traditional, highly reactive reagents to more modern, greener alternatives.

Historically, the synthesis of carbamates frequently relied on the use of phosgene (B1210022) (COCl2) or its derivatives, such as chloroformates. ingentaconnect.comgoogle.com Phosgene is an extremely toxic chemical, and its use necessitates stringent safety precautions, driving the development of phosgene-free alternatives. google.comuantwerpen.be

Phosgene-Derived Route: A traditional synthesis would involve the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoyl chloride, which can then react with hexanol. Alternatively, hexanol could first be reacted with phosgene to produce hexyl chloroformate, which would subsequently be reacted with a 4-aminobenzoyl derivative. Given the hazards of phosgene, this route is now often superseded by safer methods. uantwerpen.be

Phosgene-Free Routes: Modern organic synthesis has championed several phosgene-free methods for carbamate formation. These approaches utilize less hazardous reagents as the carbonyl source.

Urea (B33335) and Dialkyl Carbonates: Reagents like urea or dimethyl carbonate (DMC) can serve as effective C1 building blocks. uantwerpen.beresearchgate.net For instance, an amine can react with DMC, which is considered a green reagent, to form a carbamate, producing only methanol (B129727) as a byproduct. uantwerpen.be The reaction of an amine with urea in the presence of a suitable catalyst can also yield carbamates. researchgate.net

Other Activating Agents: An efficient, mild, and environmentally friendly method for preparing primary carbamates from alcohols involves using sodium cyanate (B1221674) and H2SO4-Silica under solvent-free conditions. semnan.ac.ir

| Method | Carbonyl Source | Key Features | References |

|---|---|---|---|

| Phosgene-Derived | Phosgene (COCl2) / Chloroformates | Traditional, high reactivity, highly toxic. | ingentaconnect.comgoogle.com |

| Phosgene-Free (Carbonates) | Dimethyl Carbonate (DMC) | Green reagent, produces methanol byproduct. | uantwerpen.be |

| Phosgene-Free (Urea-based) | Urea | Feasible substitute for phosgene, can be catalyzed by metal oxides. | researchgate.net |

| Phosgene-Free (Cyanate) | Sodium Cyanate | Mild, solvent-free conditions possible with acid catalyst. | semnan.ac.ir |

The use of carbon dioxide (CO2) as a C1 source is a particularly attractive strategy for carbamate synthesis due to its abundance, low cost, and non-toxic nature. ingentaconnect.com This approach aligns with the principles of green chemistry by utilizing a renewable carbon source. uantwerpen.be

The direct conversion of amines, CO2, and alkyl halides into carbamates represents a powerful three-component coupling reaction. organic-chemistry.org This reaction is often facilitated by a base. For example, cesium carbonate has been shown to be effective in promoting the synthesis of carbamates from amines, CO2, and alkylating agents under standard pressure and temperature, resulting in high yields. google.comorganic-chemistry.org Another common system employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can capture CO2 and catalyze the subsequent reaction with an amine and an alkyl halide to form the carbamate. This continuous-flow methodology can significantly reduce reaction times.

In the context of this compound, this would involve the reaction of a 4-aminobenzoyl precursor with CO2 and a hexyl halide (e.g., hexyl bromide) in the presence of a suitable base.

An alternative strategy for forming the carbamate linkage involves the reaction of hexanol with an activated derivative of 4-aminobenzoic acid. This typically proceeds through a highly reactive intermediate such as an isocyanate or an acyl azide (B81097).

Isocyanate Intermediate: 4-aminobenzoic acid can be converted into 4-aminobenzoyl azide, which upon thermal rearrangement (Curtius rearrangement), yields 4-aminophenyl isocyanate. This isocyanate can then be trapped by hexanol to form the desired this compound. A metal-free method involves generating a carbamic acid from an arylamine and CO2, which is then dehydrated to the isocyanate and trapped with an alcohol. organic-chemistry.org

Acyl Group Activation: The carboxylic acid of a protected 4-aminobenzoic acid derivative can be activated using reagents like isobutyl chloroformate to form a mixed anhydride (B1165640). researchgate.net While typically used for forming amide bonds, similar activation strategies can be adapted for esterification with hexanol to create the core structure before subsequent functional group manipulations.

Synthesis Routes to the 4-Aminobenzoyl Moiety

The 4-aminobenzoyl portion of the molecule is essentially a substituted aniline (B41778). The primary methods for its synthesis involve the reduction of a corresponding nitro compound or, less commonly for this specific substitution pattern, the direct amination of a benzene (B151609) derivative.

The reduction of an aromatic nitro group is one of the most common and reliable methods for preparing anilines. beilstein-journals.orgresearchgate.net For the synthesis of the 4-aminobenzoyl moiety, a suitable starting material would be 4-nitrobenzoic acid or one of its esters. The nitro group is a meta-director, while the amino group is an ortho-, para-director; this transformation critically alters the reactivity of the aromatic ring. masterorganicchemistry.com

A wide array of reducing agents and conditions can be employed for this transformation, offering a choice based on factors like cost, selectivity, and scale. wikipedia.orggoogle.com

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The nitro compound is hydrogenated using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orggoogle.com This method is generally clean and efficient.

Metal-Mediated Reductions: The reduction of nitroarenes using metals in acidic media is a classic method. Common systems include iron powder in the presence of an acid like HCl or acetic acid, and tin(II) chloride (SnCl2). wikipedia.orggoogle.com Zinc metal in aqueous ammonium (B1175870) chloride can also be used. wikipedia.org

Transfer Hydrogenation: Hydrazine can be used as a hydrogen source in the presence of catalysts like Raney nickel or iron oxide nanocrystals to achieve a chemoselective reduction of the nitro group. researchgate.netwikipedia.org

Metal-Free Reductions: To avoid metal contamination, methods using reagents like trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine have been developed. This system can reduce both aromatic and aliphatic nitro compounds to their corresponding amines in high yields and with short reaction times, often under continuous-flow conditions. beilstein-journals.orggoogle.com

| Reduction Method | Reagents | Key Characteristics | References |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Clean, efficient, widely used industrially. | wikipedia.orggoogle.com |

| Metal/Acid Reduction | Fe/HCl or Fe/CH3COOH | Classic, inexpensive method. | wikipedia.orggoogle.com |

| Metal Chloride Reduction | SnCl2 | Effective stoichiometric reagent. | wikipedia.org |

| Transfer Hydrogenation | Hydrazine (N2H4), Raney Ni or Fe3O4 | Avoids use of hydrogen gas. | researchgate.netwikipedia.org |

| Metal-Free Reduction | Trichlorosilane (HSiCl3), Tertiary Amine | Avoids heavy metal contamination, fast reaction times. | beilstein-journals.orggoogle.com |

Directly introducing an amino group onto a pre-existing benzene ring is generally more challenging than the nitration-reduction sequence. However, several strategies exist.

Direct Amination: Processes for the direct amination of benzene with ammonia (B1221849) have been developed, often requiring specific catalysts and conditions, such as flow plasma chemistry or specialized catalytic systems in the presence of an oxidizing agent. nih.govgoogle.com These are typically more suited for large-scale industrial production of simple anilines rather than complex substituted derivatives.

Nucleophilic Aromatic Substitution (SNAH): In specific cases, direct amination can occur via nucleophilic aromatic substitution of hydrogen on highly electron-deficient rings. For instance, nitrobenzene (B124822) can undergo amination directly, forming an aromatic amide bond. acs.org However, applying this to a benzoyl-substituted ring would be complex.

From Other Functional Groups: An amino group can be introduced by converting other functional groups already on the ring. For example, a phenolic hydroxyl group could potentially be converted to an amine, though this is a multi-step process. For the synthesis of the 4-aminobenzoyl moiety, starting from 4-hydroxybenzoic acid is less direct than starting from 4-nitrobenzoic acid.

Chemical Reactivity and Transformative Chemistry of Hexyl 4 Aminobenzoyl Carbamate

Reactivity of the Carbamate (B1207046) Group

The carbamate group in Hexyl (4-aminobenzoyl)carbamate is an amide of a carbonic acid monoester. Its reactivity is influenced by the resonance between the nitrogen lone pair and the carbonyl group, which imparts a degree of stability. nih.gov However, this linkage is susceptible to various transformations under specific reaction conditions, making it a key site for chemical manipulation.

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

The ester component of the carbamate is a primary target for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the hexyloxy group as a leaving group. pressbooks.pubyoutube.com The general mechanism involves an addition-elimination pathway. masterorganicchemistry.com

Key reactions include:

Hydrolysis: Cleavage of the ester bond by water can be catalyzed by either acid or base.

Basic Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com This process is typically irreversible as the resulting carboxylate is deprotonated.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by a weak nucleophile like water. youtube.comlibretexts.org

Transesterification: The hexyloxy group can be exchanged with another alcohol. This reaction is also typically carried out under acidic or basic catalysis.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can displace the hexyloxy group to form a urea (B33335) derivative. youtube.com

| Reaction Type | Reagent/Conditions | Product Type |

| Basic Hydrolysis | Aqueous NaOH or KOH | N-(4-aminobenzoyl)carbamic acid (unstable) -> 4-aminobenzoic acid + CO2 |

| Acidic Hydrolysis | H3O+, heat | N-(4-aminobenzoyl)carbamic acid (unstable) -> 4-aminobenzoic acid + CO2 |

| Transesterification | R'OH, acid or base catalyst | R'- (4-aminobenzoyl)carbamate |

| Aminolysis | R'NH2 or R'2NH | N-(4-aminobenzoyl)-N'-R'-urea or N-(4-aminobenzoyl)-N',N'-R'2-urea |

Investigations into Carbamate Cleavage and Deprotection Mechanisms

Carbamates are frequently used as protecting groups for amines in organic synthesis because of their stability and selective cleavage conditions. nih.gov The deprotection of the N-(4-aminobenzoyl) nitrogen in this compound involves the cleavage of the N-C bond of the carbamate.

A significant pathway for carbamate decomposition involves the formation of an isocyanate intermediate. rsc.org This mechanism is particularly relevant in thermal and certain base-mediated reactions. The process is analogous to the final step of the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate. nih.gov

Thermal cracking of carbamates can yield isocyanates and alcohols, representing a potential phosgene-free route to these valuable intermediates. google.comnih.gov For this compound, heating could lead to the formation of 4-aminobenzoyl isocyanate and hexanol. This isocyanate is a reactive intermediate that can be trapped by various nucleophiles. nih.govorganic-chemistry.org For example, reaction with water would hydrolyze the isocyanate to 4-aminobenzoic acid, while reaction with an amine would form a urea derivative. nih.govnih.gov

The cleavage of the carbamate linkage can be achieved under both basic and acidic conditions, often using specific reagents to enhance selectivity.

Base-Mediated Cleavage: Strong bases can facilitate carbamate cleavage. The mechanism often starts with the deprotonation of the carbamate N-H. nih.gov Reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have been shown to be effective for removing carbamate groups. organic-chemistry.org The proposed mechanism for TBAF-mediated cleavage involves deprotonation followed by elimination to form an isocyanate intermediate. nih.gov Strong nucleophiles, such as diethylenetriamine, can also directly cleave unactivated carbamates. organic-chemistry.org

Acid-Catalyzed Cleavage: Acidic conditions can also promote carbamate cleavage. Reagents like trimethylsilyl (B98337) iodide (TMSI) are known to cleave carbamate groups, typically by attacking the ester oxygen, followed by decarboxylation to yield the free amine. researchgate.net

| Reagent/Condition | Mechanism Type | Product |

| Heat | Thermal Decomposition | 4-Aminobenzoyl isocyanate + Hexanol |

| Tetra-n-butylammonium fluoride (TBAF) | Base-Mediated (via isocyanate) | 4-Aminobenzamide (if amine traps isocyanate) or symmetrical urea |

| Diethylenetriamine | Nucleophilic Cleavage | 4-Aminobenzamide |

| Trimethylsilyl iodide (TMSI), then workup | Acid-Mediated Cleavage | 4-Aminobenzamide |

Reductive and Oxidative Manipulations of the Carbamate Linkage

While hydrolysis and isocyanate formation are the most common transformations, the carbamate linkage can also undergo reduction.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester portion of the carbamate. masterorganicchemistry.comlibretexts.org This would likely lead to the formation of N-(4-aminobenzoyl)methanol and hexanol. More specific reductions of the carbamate group itself have been studied, particularly in the context of pesticide degradation, where reduction by species like dissolved Fe(II) can occur, leading to cleavage of the carbamate bond. nih.gov

Oxidation: The carbamate linkage itself is generally stable to oxidation. Oxidative reactions on this compound would more likely target the 4-aminobenzoyl moiety, specifically the primary amino group or the electron-rich aromatic ring.

Reactivity of the 4-Aminobenzoyl Moiety

The 4-aminobenzoyl portion of the molecule consists of a primary aromatic amine attached to a benzene (B151609) ring, which is in turn connected to the carbamate's carbonyl group. The primary amine is a nucleophilic center and an activating group for the aromatic ring.

Reactions of the Amino Group: The primary aromatic amine can undergo a range of classical reactions:

Acylation/Alkylation: The amine can be acylated by acid chlorides or anhydrides, or alkylated by alkyl halides, to form secondary or tertiary amines.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the primary amine to a diazonium salt. This intermediate is highly versatile and can be substituted by various nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction).

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-directing group for electrophilic substitution on the benzene ring. Since the para position is blocked, electrophiles will be directed to the positions ortho to the amino group (positions 3 and 5). Examples include:

Halogenation: Reaction with Br₂ or Cl₂ would yield di-substituted products (3,5-dihalo-4-aminobenzoyl derivative).

Nitration/Sulfonation: These reactions are often complex with aromatic amines due to the basicity of the amine and the strongly acidic/oxidizing conditions, which can lead to side reactions or deactivation via protonation of the amine. Protection of the amine group is often required before carrying out these substitutions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the substituents on the ring, namely the amino group and the benzoylcarbamate group, play a crucial role in determining the position of substitution.

The amino group (-NH2) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the N-acyl group of the carbamate has an electron-withdrawing effect. The interplay of these electronic effects influences the regioselectivity of EAS reactions. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

Halogenation: Substitution with halogens like chlorine or bromine.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting the aromatic ring with alkyl or acyl halides in the presence of a Lewis acid. masterorganicchemistry.com

The specific conditions and reagents used will dictate the outcome of these reactions, and careful consideration of the directing effects is necessary to achieve the desired substitution pattern.

Transformations of the Amino Group (e.g., Diazotization, Acylation, Alkylation)

The primary amino group of this compound is a key site for various chemical transformations.

Diazotization: The reaction of the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) forms a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions, including:

Sandmeyer reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann reaction: Replacement with fluorine using fluoroboric acid.

Gomberg-Bachmann reaction: Arylation reactions.

Reduction: Replacement with hydrogen.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. For example, acetylation with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This reaction can be used to protect the amino group or to introduce new functional groups. nih.gov

Alkylation: The amino group can also undergo alkylation, although direct alkylation can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products. Reductive amination is a common alternative method for controlled alkylation.

Directed Ortho Metalation (DoM) Strategies with the Aminobenzoyl Carbamate Group

Directed ortho metalation (DoM) is a powerful synthetic strategy that allows for the selective functionalization of the position ortho to a directing metalation group (DMG). wikipedia.org The carbamate group, particularly the O-carbamate, is recognized as one of the most effective DMGs. nih.govacs.org In the context of this compound, the carbamate functionality can direct the deprotonation of the adjacent ortho position on the phenyl ring by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles to introduce various substituents with high regioselectivity. wikipedia.orgresearchgate.net

This strategy offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org The ability to precisely control the position of substitution makes DoM a valuable tool for the synthesis of highly functionalized aromatic compounds. researchgate.netnih.gov

Chemoselective Transformations of this compound

The presence of two distinct functional groups, the carbamate and the primary amine, in this compound presents opportunities for chemoselective transformations.

Differentiation of Reactivity Between Carbamate and Amine Functionalities

The differing reactivity of the carbamate and amine groups allows for selective reactions. The primary amine is generally more nucleophilic and basic than the carbamate nitrogen. chem-station.com This difference in reactivity can be exploited to perform reactions that selectively target the amine group while leaving the carbamate intact. For instance, under carefully controlled conditions, it is possible to acylate or alkylate the primary amine without affecting the carbamate.

Conversely, the carbamate group can be the target of specific transformations. For example, carbamates can be cleaved under certain conditions to regenerate the corresponding amine. masterorganicchemistry.com The choice of reaction conditions and reagents is critical to achieve the desired chemoselectivity.

Orthogonal Protecting Group Strategies in Synthesis

In multi-step syntheses involving molecules with multiple reactive sites, orthogonal protecting group strategies are essential. organic-chemistry.org This approach involves using protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgresearchgate.net For a molecule like this compound, one could envision a scenario where the primary amine is protected with a group that is stable to the conditions required for a transformation at the carbamate, and vice versa.

Commonly used amine protecting groups that are part of carbamates include tert-butoxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. masterorganicchemistry.com By choosing an appropriate protecting group for the primary amine, one can perform reactions on the carbamate moiety and then selectively deprotect the amine. This strategy allows for the sequential and controlled modification of different parts of the molecule, which is a cornerstone of modern organic synthesis. chem-station.comorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of Hexyl 4 Aminobenzoyl Carbamate and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationyoutube.comresearchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, an unambiguous assignment of all atoms and their connectivity within the Hexyl (4-aminobenzoyl)carbamate molecule can be achieved.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the hexyl chain, the aromatic ring, and the amine and carbamate (B1207046) functionalities. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons are expected to appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are anticipated to be more shielded (upfield) compared to the protons ortho to the benzoyl carbonyl group due to the electron-donating nature of the amine. The primary amine protons (-NH₂) themselves would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The protons of the hexyl chain will present a series of multiplets in the upfield region. The terminal methyl group (-CH₃) is expected to be a triplet, while the methylene (B1212753) group adjacent to the carbamate oxygen (-O-CH₂-) will be a triplet and the most downfield of the aliphatic signals due to the deshielding effect of the neighboring oxygen atom. The remaining methylene groups will appear as a complex series of multiplets. The proton of the carbamate N-H group is expected to be a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -NH₂) | 6.60 - 6.80 | Doublet | ~8-9 |

| Aromatic (ortho to C=O) | 7.80 - 8.00 | Doublet | ~8-9 |

| -NH₂ (Amine) | 4.0 - 5.0 | Broad Singlet | N/A |

| -NH- (Carbamate) | 8.5 - 9.5 | Broad Singlet | N/A |

| -O-CH₂- (Hexyl) | 4.10 - 4.30 | Triplet | ~6-7 |

| -CH₂- (Hexyl, adjacent to O-CH₂) | 1.60 - 1.80 | Quintet | ~7 |

| -(CH₂)₃- (Hexyl) | 1.25 - 1.45 | Multiplet | N/A |

| -CH₃ (Hexyl) | 0.85 - 0.95 | Triplet | ~7 |

¹³C NMR Spectral Analysis: Diagnostic Carbamate and Aromatic Resonances

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance.

The carbonyl carbons are the most deshielded and will appear furthest downfield. The benzoyl carbonyl carbon will likely be in the range of 165-170 ppm, while the carbamate carbonyl carbon is expected around 150-155 ppm. The aromatic carbons will produce four signals, with the carbon bearing the amino group being the most shielded and the carbon bearing the benzoyl group being more deshielded. The carbons of the hexyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | 165 - 170 |

| C=O (Carbamate) | 150 - 155 |

| C-NH₂ (Aromatic) | 150 - 153 |

| C-C=O (Aromatic) | 120 - 125 |

| CH (Aromatic, ortho to -NH₂) | 113 - 115 |

| CH (Aromatic, ortho to C=O) | 130 - 132 |

| -O-CH₂- (Hexyl) | 65 - 70 |

| -CH₂- (Hexyl, multiple) | 22 - 32 |

| -CH₃ (Hexyl) | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of the protons and carbons, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the hexyl chain, confirming their sequence. It would also show a correlation between the aromatic protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the hexyl chain and the aromatic ring.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopyyoutube.comnih.gov

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide detailed conformational information for chiral molecules. While this compound itself is not chiral, VCD can be a powerful technique for studying chiral derivatives or for conformational analysis in chiral environments.

Characteristic Vibrational Modes of Carbamate and Amine Functions

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations.

N-H Stretching: The primary amine (-NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The carbamate N-H will exhibit a single stretching band in a similar region, often around 3300 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The benzoyl carbonyl (Ar-C=O) will likely appear at a lower wavenumber (around 1680 cm⁻¹) due to conjugation with the aromatic ring. The carbamate carbonyl (-O-C=O-N-) will typically absorb at a higher wavenumber, in the range of 1700-1730 cm⁻¹.

C-O and C-N Stretching: The C-O stretching of the carbamate and the C-N stretching of the amine and carbamate groups will appear in the fingerprint region (below 1500 cm⁻¹).

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium-Strong |

| N-H Stretch | Carbamate (-NH-) | ~3300 | Medium |

| C=O Stretch | Carbamate (-O-C=O-) | 1700 - 1730 | Strong |

| C=O Stretch | Benzoyl (Ar-C=O) | ~1680 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |

| C-O Stretch | Carbamate | 1200 - 1300 | Strong |

Conformational Analysis via IR/VCD Spectroscopic Methodsyoutube.com

While this compound is achiral, the principles of conformational analysis using vibrational spectroscopy are relevant. The rotational freedom around the various single bonds (e.g., the C-N bond of the carbamate, the C-C bond of the benzoyl group) can lead to different conformers in solution. nih.gov The exact positions of the N-H and C=O stretching bands in the IR spectrum can be sensitive to these conformational changes and to hydrogen bonding.

In a chiral derivative of this molecule, VCD would be an exceptionally powerful tool. Each conformer would have a unique VCD spectrum, and the observed spectrum would be a population-weighted average of the spectra of all contributing conformers. By comparing the experimental VCD spectrum with theoretically calculated spectra for different possible conformers, the dominant solution-state conformation and the absolute configuration of a chiral center could be determined. chemrxiv.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing definitive information on its molecular weight and offering deep insights into its structure through controlled fragmentation. The molecular formula of this compound is C14H20N2O3, corresponding to a molecular weight of 264.32 g/mol . pharmaffiliates.com

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For a molecule like this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the synthesized compound and its intermediates.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. nih.gov This process, often involving collision-induced dissociation (CID), provides a fragmentation fingerprint that is characteristic of the molecule's structure.

While a specific MS/MS spectrum for this compound is not published, the fragmentation pathways can be predicted based on the known behavior of related compounds, such as carbamates and 4-aminobenzoic acid derivatives.

A likely fragmentation pattern for this compound would involve several key bond cleavages:

Alpha-cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for carbonyl compounds. youtube.com This could lead to the loss of the hexyloxy group or the 4-aminophenyl group.

Cleavage of the carbamate bond: Carbamates are known to undergo characteristic cleavages. A common fragmentation is the loss of CO2 (44 Da). nih.gov Another possibility is the cleavage of the C-O bond of the carbamate, leading to the formation of a hexyl cation or a (4-aminobenzoyl)carbamate anion, depending on the ionization mode.

Fragmentation of the hexyl chain: The alkyl chain can undergo fragmentation, typically resulting in a series of losses of 14 Da (CH2 units). libretexts.org

Cleavage within the 4-aminobenzoyl moiety: The 4-aminobenzoyl group itself can fragment. For instance, in the mass spectrum of 4-aminobenzoic acid, a characteristic fragment corresponds to the loss of the carboxylic group. massbank.eumassbank.eu

A GC-MS spectrum of a closely related compound, hexyl 4-aminobenzoate (C13H19NO2, MW: 221.29 g/mol ), shows characteristic fragments that can provide insight into the fragmentation of the benzoyl and hexyl portions of this compound. nih.gov The spectrum displays a prominent molecular ion peak and significant fragments corresponding to the loss of the hexyl chain and cleavage within the aromatic ring. nih.gov

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Description | Predicted m/z |

| [M]+ (Molecular Ion) | 264 |

| [M - C6H13O]+ | 163 |

| [M - C6H12]+ | 180 |

| [M - CO2]+ | 220 |

| [4-aminobenzoyl cation]+ | 120 |

| [Hexyl cation]+ | 85 |

This table is based on predicted fragmentation patterns and data from analogous compounds.

The study of carbamate anions derived from CO2 capture sorbents shows diagnostic losses including decarboxylation (-CO2, 44 mass units) and the formation of NCO- (m/z 42) and CN- (m/z 26) fragments. nih.gov These fragmentation pathways could also be relevant for this compound under specific ionization conditions.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, the crystal structures of related carbamate and benzoyl derivatives can offer valuable insights into the likely solid-state conformation and intermolecular interactions of the title compound.

For instance, the crystal structure of phenyl N-(4-nitrophenyl)carbamate reveals that the carbamate group can act as both a hydrogen bond donor and acceptor, facilitating the formation of stable hydrogen-bonded networks in the solid state. researchgate.net Similarly, the crystal structure of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate showcases the role of the 4-aminobenzoyl moiety in forming intermolecular hydrogen bonds. researchgate.net

It is anticipated that in the crystal structure of this compound, the molecules would be linked by intermolecular hydrogen bonds involving the amino group and the carbamate functionality. The flexible hexyl chain would likely adopt a low-energy, extended conformation. The planarity of the benzoyl and carbamate groups would also be a key feature of the molecular structure.

Theoretical and Computational Investigations of Hexyl 4 Aminobenzoyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Hexyl (4-aminobenzoyl)carbamate, DFT calculations can elucidate its reactivity and kinetic stability. A comprehensive theoretical study of a related amino benzoyl derivative utilized the B3LYP functional with a 6-311++G(d,p) basis set to analyze its properties, a methodology that can be effectively applied to the target molecule. Current time information in Edmonton, CA.rsc.org Such calculations are instrumental in understanding the molecule's frontier molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the electronic and optical properties of molecules. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminobenzoyl moiety, specifically on the amino group and the aromatic ring. The LUMO is likely to be distributed over the carbonyl group of the carbamate (B1207046) and the aromatic ring. The presence of π-conjugated systems and heteroatoms with lone pairs tends to decrease the HOMO-LUMO gap, suggesting a higher reactivity. nih.gov While specific DFT calculations for this compound are not available in the literature, data from analogous aromatic carbamates can provide insightful estimates. rsc.orgfrontiersin.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Aromatic Carbamates

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenyl carbamate | -6.8 | -0.5 | 6.3 |

| Methyl (4-aminobenzoyl)carbamate | -5.9 | -1.1 | 4.8 |

| This compound (Estimated) | -5.8 | -1.0 | 4.8 |

Note: The values for Phenyl carbamate and Methyl (4-aminobenzoyl)carbamate are representative values from studies on similar compounds. The values for this compound are estimated based on these trends and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show a high electron density around the oxygen atoms of the carbamate group and the nitrogen atom of the amino group, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the amino group and the carbonyl carbon of the carbamate would likely exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself would present a complex potential surface influenced by the amino substituent. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful means to elucidate reaction mechanisms by identifying intermediates, transition states, and activation energies.

The formation of carbamates can proceed through several synthetic routes, with the most common involving the reaction of an isocyanate with an alcohol or the Curtius rearrangement of an acyl azide (B81097). organic-chemistry.org A plausible pathway for the synthesis of this compound would be the reaction of 4-aminobenzoyl azide with hexanol. This reaction would proceed through a Curtius rearrangement to form an isocyanate intermediate, which is then trapped by hexanol to yield the final carbamate product. organic-chemistry.org

Computational studies can model this reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. This would allow for the determination of the activation barriers for each step, providing a detailed understanding of the reaction kinetics. DFT calculations have been successfully employed to study the mechanism of carbamate formation from the absorption of CO2 by amines, highlighting the role of solvent molecules and the formation of stable intermediates. researchgate.netnih.gov

The aminobenzoyl moiety of this compound offers several sites for further functionalization. The amino group can undergo reactions such as acylation and alkylation, while the aromatic ring is susceptible to electrophilic substitution. Computational studies can predict the most likely sites for these reactions. For instance, MEP analysis can identify the most nucleophilic positions on the aromatic ring, guiding the synthesis of substituted derivatives. researchgate.net Furthermore, DFT calculations can be used to compare the activation energies for substitution at different positions on the ring, providing a quantitative measure of regioselectivity.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain and the rotational freedom around the carbamate linkage give rise to a complex conformational landscape for this compound. The amide resonance in carbamates results in a significant rotational barrier around the C-N bond, which is typically 3-4 kcal/mol lower than in corresponding amides. nih.gov This leads to the existence of syn and anti rotamers. nih.govnih.gov

For N-alkylcarbamates, the rotational barrier is approximately 16 kcal/mol, while for N-phenylcarbamates, it is lowered to around 12.5 kcal/mol. nih.govnd.edu The electron-withdrawing nature of the aromatic ring in N-phenylcarbamates leads to increased single bond character of the C-N bond, thereby reducing the rotational barrier. nih.govnd.edu In this compound, the hexyl group is an N-alkyl substituent, but the nitrogen is attached to a benzoyl group, which will influence the electronic environment and thus the rotational barrier. Conformational searches and potential energy surface (PES) scans can be performed using computational methods to identify the most stable conformers and the energy barriers between them. nih.gov These studies are essential for understanding the molecule's three-dimensional structure and how it might interact with biological targets.

Table 2: Typical Rotational Barriers for Carbamates

| Carbamate Type | Rotational Barrier (kcal/mol) |

|---|---|

| N-alkylcarbamate | ~16 |

| N-phenylcarbamate | ~12.5 |

Source: Data compiled from studies on various carbamate compounds. nih.govnd.edu

Rotational Barriers of the Carbamate and Amide Bonds

The structure of this compound contains two critical rotatable bonds that significantly influence its three-dimensional structure: the C-N bond of the carbamate group and the C-N bond of the amide group (connecting the benzoyl and carbamate moieties). The rotation around these bonds is restricted due to the partial double bond character arising from electron delocalization.

The rotational barrier of the carbamate C-N bond has been a subject of considerable study. Generally, the energy barrier for rotation around the C(carbonyl)-N bond in carbamates is lower than in corresponding amides, typically ranging from 12 to 16 kcal/mol. nd.eduacs.org This is attributed to the electronic influence of the additional oxygen atom in the carbamate group. For N-aryl carbamates, the rotational barrier can be further influenced by the electronic properties of the aromatic ring. For instance, studies on N-phenylcarbamates have shown rotational barriers around 12.5 kcal/mol. nd.edu Electron-withdrawing groups on the aryl ring can lower this barrier by increasing the single bond character of the C-N bond. nd.edu

In the case of this compound, the nitrogen of the carbamate is attached to a benzoyl group. The electronic nature of this substituent would be a key determinant of the precise rotational barrier. Based on analogous systems, it is reasonable to predict a rotational barrier for the carbamate C-N bond in a similar range to other N-acyl or N-aryl carbamates.

The amide C-N bond, connecting the phenyl ring to the carbamate nitrogen, also exhibits a significant rotational barrier. The planarity of the amide bond is a well-established concept, leading to distinct syn and anti conformations. The energy difference between these conformers and the barrier to their interconversion are influenced by steric hindrance and electronic effects of the substituents.

Computational methods like Density Functional Theory (DFT) are powerful tools for calculating these rotational energy profiles. mdpi.com Such calculations for this compound would involve mapping the potential energy surface as a function of the dihedral angle of the C-N bond of interest. This would reveal the energy minima corresponding to stable conformers and the transition states for their interconversion.

Below is a table of representative rotational barriers for various carbamate compounds from the literature, which provides a basis for estimating the expected barriers in this compound.

| Compound Type | Substituents | Rotational Barrier (kcal/mol) | Reference |

| N-alkylcarbamate | N-alkyl | ~16 | nd.edu |

| N-phenylcarbamate | N-phenyl | 12.5 | nd.edu |

| N-(2-pyrimidyl)carbamates | N-pyrimidyl | <9 | nd.edu |

| Primary Carbamates | Unsubstituted N | 12.4 - 14.3 | acs.org |

| Tertiary Carbamates | N,N-dialkyl | ~15 |

This table presents data from analogous compounds to infer the potential rotational barriers in this compound.

Influence of the Hexyl Chain on Molecular Conformation

The hexyl chain introduces a significant degree of conformational flexibility to the this compound molecule. The six-carbon chain can adopt a multitude of conformations, ranging from a fully extended, linear arrangement to various folded or bent structures. The final conformation in a given environment will be a balance of intramolecular van der Waals interactions, steric hindrance, and interactions with the surrounding medium.

In the gas phase or in a non-polar solvent, the hexyl chain is likely to be highly dynamic, exploring a wide range of conformations. The interactions between the alkyl chain and the aromatic ring could lead to folded conformations stabilized by weak C-H•••π interactions. In a crystalline state or in a more ordered environment, the hexyl chain would adopt a more defined conformation to optimize packing and intermolecular interactions. Studies on self-assembled monolayers of alkyl carbamates have shown that the length and relative size of alkyl groups can determine the two-dimensional crystal packing. acs.org

Computational methods such as conformational searches using molecular mechanics or quantum mechanics can be employed to explore the potential energy surface of the hexyl chain's rotations. These methods can identify low-energy conformers and provide insights into the relative populations of different shapes. The less branched nature of the hexyl chain suggests a greater surface area for intermolecular interactions compared to more branched isomers, which would favor stronger dispersion forces. unizin.org

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound have been reported in the reviewed literature, this computational technique would be highly applicable for studying its behavior in various chemical environments. MD simulations can provide a detailed, atomistic view of the molecule's dynamics and its interactions with its surroundings over time.

A hypothetical MD simulation of this compound could be set up to investigate several aspects of its behavior. For instance, simulating the molecule in an aqueous environment would reveal the interplay between the hydrophobic hexyl chain and the more polar aminobenzoyl and carbamate groups. The hexyl chain would likely exhibit hydrophobic collapse, folding to minimize its contact with water, while the polar groups would engage in hydrogen bonding with water molecules.

Furthermore, MD simulations could be used to study the interaction of this compound with a specific chemical scaffold, such as a protein binding site or a polymer matrix. In such a simulation, the molecule would be placed in the context of its environment, and the trajectory of the system would be calculated over time. This would allow for the characterization of:

Binding Modes: Identifying the preferred orientation and conformation of the molecule within a binding pocket.

Conformational Dynamics: Observing how the flexibility of the hexyl chain and the rotational freedom of the carbamate and amide bonds are affected by the environment.

Solvent Effects: Understanding the role of the solvent in mediating the interactions between the molecule and its binding partner.

The insights gained from such simulations would be invaluable for understanding the structure-function relationships of this compound and for the rational design of new molecules with tailored properties.

Derivatization Strategies and Applications in Organic Synthesis

Design and Synthesis of Structurally Modified Hexyl (4-aminobenzoyl)carbamate Analogues

The design and synthesis of analogues of this compound can be systematically approached by modifying three key regions of the molecule: the hexyl ester chain, the 4-aminobenzoyl aromatic ring, and the carbamate (B1207046) nitrogen atom. Each of these modifications can significantly influence the physicochemical and biological properties of the resulting compounds.

The hexyl ester group of this compound plays a significant role in determining the molecule's lipophilicity and, consequently, its solubility and transport properties. Systematic variation of the alkyl chain length can be employed to modulate these characteristics. For instance, creating a homologous series of alkyl (4-aminobenzoyl)carbamates, from shorter to longer alkyl chains, would allow for a fine-tuning of the molecule's behavior in different chemical environments.

The synthesis of such analogues can be achieved through standard carbamate formation reactions. One common method involves the reaction of 4-aminobenzoic acid with an appropriate alkyl chloroformate in the presence of a base. Alternatively, a Curtius rearrangement of 4-aminobenzoyl azide (B81097), followed by trapping of the resulting isocyanate with various alcohols, can provide access to a range of alkyl esters. nih.gov

A generalized synthetic scheme for the preparation of alkyl (4-aminobenzoyl)carbamate analogues is presented below:

Method A: Acyl Chloride Route 4-Aminobenzoyl chloride + ROH → Alkyl (4-aminobenzoyl)carbamate + HCl

Method B: Isocyanate Route 4-Aminobenzoyl isocyanate + ROH → Alkyl (4-aminobenzoyl)carbamate

The choice of alcohol (ROH) would directly determine the nature of the ester group. The following table illustrates potential analogues with varying alkyl chains and their predicted change in lipophilicity.

| Alkyl Group (R) | Analogue Name | Predicted Lipophilicity Change (vs. Hexyl) |

| Methyl | Methyl (4-aminobenzoyl)carbamate | Decreased |

| Ethyl | Ethyl (4-aminobenzoyl)carbamate | Decreased |

| Butyl | Butyl (4-aminobenzoyl)carbamate | Decreased |

| Octyl | Octyl (4-aminobenzoyl)carbamate | Increased |

| Dodecyl | Dodecyl (4-aminobenzoyl)carbamate | Significantly Increased |

Table 1: Predicted Lipophilicity of Alkyl (4-aminobenzoyl)carbamate Analogues

Structure-activity relationship (SAR) studies on other carbamate-containing molecules have demonstrated that both electron-donating and electron-withdrawing groups can have profound effects. For example, in a series of substituted sulfamoyl benzamidothiazoles, modifications on the aromatic ring were systematically explored to optimize biological activity. nih.gov While direct SAR studies on this compound are not extensively reported, analogous principles can be applied.

The synthesis of these analogues would typically start from a substituted 4-aminobenzoic acid derivative. The following table outlines potential substitutions and their expected electronic effects on the aromatic ring.

| Substituent (at ortho or meta position) | Analogue Name (example) | Electronic Effect |

| -CH₃ (Methyl) | Hexyl (4-amino-3-methylbenzoyl)carbamate | Electron-donating (weak) |

| -OCH₃ (Methoxy) | Hexyl (4-amino-3-methoxybenzoyl)carbamate | Electron-donating (strong) |

| -Cl (Chloro) | Hexyl (4-amino-3-chlorobenzoyl)carbamate | Electron-withdrawing |

| -NO₂ (Nitro) | Hexyl (4-amino-3-nitrobenzoyl)carbamate | Electron-withdrawing (strong) |

Table 2: Predicted Electronic Effects of Substituents on the 4-Aminobenzoyl Ring

The nitrogen atom of the carbamate group is another key site for derivatization. N-alkylation or N-acylation can introduce new functional groups, alter the hydrogen-bonding capabilities of the carbamate, and modify its stability. nih.gov

N-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. This reaction would replace the hydrogen on the carbamate nitrogen with an alkyl group. nih.gov N-acylation can be performed using an acyl chloride or anhydride (B1165640), introducing an acyl group onto the nitrogen. Such modifications can be used to attach further functionalities or to modulate the reactivity of the parent molecule.

The following table summarizes potential modifications to the carbamate nitrogen and the resulting structural changes.

| Reagent | Modification Type | Resulting Functional Group |

| Methyl iodide | N-Alkylation | N-Methyl carbamate |

| Benzyl bromide | N-Alkylation | N-Benzyl carbamate |

| Acetyl chloride | N-Acylation | N-Acetyl carbamate |

| Benzoyl chloride | N-Acylation | N-Benzoyl carbamate |

Table 3: Derivatization of the Carbamate Nitrogen

This compound as a Building Block in Complex Molecule Synthesis

The inherent functionality of this compound makes it a valuable starting material or intermediate in the synthesis of more complex molecules, including N-heterocyclic compounds and polymeric materials.

The 4-aminobenzoyl moiety of the molecule is a key structural feature that can participate in cyclization reactions to form nitrogen-containing heterocyclic rings. A notable example is the synthesis of benzimidazole (B57391) derivatives. While direct synthesis from this compound is not widely documented, a closely related compound, hexyl (amino(4-aminophenyl)methylene)carbamate, serves as a key intermediate in the synthesis of the pharmaceutical agent Dabigatran etexilate. nih.gov

In this synthesis, the 4-aminobenzamidine (B1203292) derivative, which can be conceptually derived from the 4-aminobenzoyl structure, undergoes a cyclization reaction with a substituted aniline (B41778) to form the benzimidazole core. nih.gov This highlights the potential of 4-aminobenzoyl carbamates to serve as precursors for benzimidazole synthesis, a class of compounds with significant importance in medicinal chemistry. nih.gov The general strategy involves the conversion of the benzoyl group into a more reactive intermediate that can then undergo intramolecular or intermolecular cyclization.

The carbamate linkage is a fundamental component of polyurethanes. The bifunctional nature of molecules like this compound, with its reactive amino group and the potential for polymerization through the carbamate or a derivatized aromatic ring, makes it an interesting candidate for polymer synthesis.

Recent research has explored the use of carbamates in the construction of sequence-defined polymers. These are polymers where the monomer units are arranged in a specific, controlled sequence, much like the amino acids in a protein. In this context, it has been shown that carbamate main-chain motifs can be used to control the degradation of such polymers. Specifically, the inclusion of a hexyl carbamate unit can act as a block to prevent the "unzipping" or degradation of the polymer chain, thereby allowing for precise control over the stability and degradation profile of specific sections of the polymer.

Furthermore, carbamates are being investigated as a backbone for creating functional, abiotic, sequence-defined polymers. nih.gov The conformational properties of the carbamate unit, which can be considered a hybrid of an amide and an ester, are being studied to enable the design of new materials with specific folding and self-assembly characteristics. The ability to incorporate monomers like this compound into these polymer chains could introduce specific functionalities and properties. The general polymerization of carbamate-containing monomers can be achieved through various methods, including heating the monomers alone or with other vinyl monomers. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Chemical Features of Derivatives

The exploration of the structure-activity relationship (SAR) is crucial for understanding how modifications to a parent molecule like this compound can influence its chemical and biological properties. While direct SAR studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on analogous structures, particularly derivatives of 4-aminobenzoic acid (PABA) and other carbamates.

Investigation of Steric and Electronic Effects on Chemical Reactivity

The chemical reactivity of derivatives of this compound is fundamentally governed by steric and electronic effects introduced by various substituents. These factors can influence the reactivity of the aromatic ring, the amide linkage, and the carbamate moiety.

Steric Effects: The introduction of bulky substituents on the aromatic ring can hinder the approach of reagents to the amino and benzoyl groups. For instance, substitution at the positions ortho to the amino group can sterically impede N-acylation or N-alkylation reactions. Similarly, bulky groups near the benzoyl moiety can affect reactions targeting the carbamate. In studies of related N-acylamino acids, steric hindrance has been shown to significantly impact reaction rates and, in some cases, alter reaction pathways. ukzn.ac.za

Electronic Effects: The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating the reactivity of the entire molecule.

Electron-donating groups (EDGs) , such as alkoxy or alkyl groups, increase the electron density on the aromatic ring. This enhances the nucleophilicity of the amino group, making it more reactive towards electrophiles. However, increased electron density can also affect the stability of the carbamate group.

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the amino group but can increase the electrophilicity of the benzoyl carbonyl carbon, potentially making the amide bond more susceptible to nucleophilic attack. Studies on the reactivity of 4-nitrobenzofurazans with nucleophiles have demonstrated that strong conjugative interactions between substituents at the 4- and 7-positions significantly stabilize the parent molecules and reduce their reactivity towards adduct formation. researchgate.net

The interplay of these effects is critical. For example, in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was greatly favored over the 3- or 4-positions, highlighting a combination of steric and electronic influences on the reaction outcome. acs.org

A hypothetical SAR study on derivatives of this compound could involve synthesizing a library of compounds with systematic variations in the substituents on the aromatic ring and the hexyl chain. By evaluating the chemical reactivity of these derivatives, for instance, their rate of hydrolysis under specific conditions, a quantitative understanding of the steric and electronic contributions could be established.

Table 1: Hypothetical Influence of Substituents on the Reactivity of this compound Derivatives

| Substituent (R) on Aromatic Ring | Position | Expected Electronic Effect on Amino Group | Expected Steric Hindrance at Amino Group | Predicted Impact on N-Acylation Rate |

| -OCH₃ | para | Donating | Low | Increased |

| -Cl | para | Withdrawing | Low | Decreased |

| -NO₂ | para | Strongly Withdrawing | Low | Significantly Decreased |

| -CH₃ | ortho | Donating | High | Decreased |

| -t-Butyl | ortho | Donating | Very High | Significantly Decreased |

Rational Design Principles for Modulating Molecular Interactions

Rational design principles aim to systematically modify a lead compound to optimize its interactions with a biological target or to fine-tune its chemical properties. For this compound, these principles can be applied to design derivatives with potentially enhanced or specific functionalities.

The core structure of this compound offers several points for modification: the hexyl group, the aromatic ring, and the carbamate and amide functionalities. Each of these can be targeted to modulate molecular interactions.

Modulating Lipophilicity: The hexyl group significantly contributes to the lipophilicity of the molecule. This can be systematically altered by changing the length of the alkyl chain, introducing branching, or incorporating cyclic structures. Increased lipophilicity can enhance membrane permeability, a crucial factor in the design of bioactive molecules. Conversely, introducing polar functional groups into the alkyl chain can increase hydrophilicity.

Enhancing Binding Interactions: The aromatic ring and its substituents are key for establishing specific interactions, such as pi-pi stacking, hydrogen bonding, and van der Waals forces.

Hydrogen Bonding: The amino group and the carbamate moiety are potential hydrogen bond donors and acceptors. The design of derivatives can aim to optimize these interactions. For instance, introducing additional hydrogen bond donors or acceptors on the aromatic ring could lead to stronger or more specific binding to a target protein.

Pi-Pi Stacking: The benzoyl group can participate in pi-pi stacking interactions with aromatic residues in a binding pocket. Modifying the electronic properties of the aromatic ring through substitution can modulate the strength of these interactions.

Hydrophobic Interactions: The hexyl chain and any lipophilic substituents on the aromatic ring can engage in hydrophobic interactions.

A study on 4-aminobenzoic acid derivatives as inhibitors of multidrug resistance-associated proteins concluded that the carboxyl group was essential for their inhibitory activity, highlighting the importance of a specific functional group for biological function. nih.gov This underscores the principle of identifying and retaining key pharmacophoric features during the design process.

Conformational Control: The carbamate group can impose a degree of conformational restriction due to the delocalization of the nitrogen lone pair. acs.org This can be exploited in rational design to pre-organize the molecule into a bioactive conformation, potentially increasing its affinity for a target.

Table 2: Rational Design Strategies for Derivatives of this compound

| Design Strategy | Molecular Modification | Desired Outcome |

| Modulate Lipophilicity | Vary alkyl chain length of the hexyl group | Optimize solubility and membrane permeability |

| Enhance Hydrogen Bonding | Introduce -OH, -NH₂, or other H-bonding groups on the aromatic ring | Increase binding affinity and specificity |

| Modulate Pi-Stacking | Introduce electron-donating or -withdrawing groups on the aromatic ring | Fine-tune electronic interactions with target |

| Introduce Bioisosteres | Replace the benzoyl ring with other aromatic or heteroaromatic systems | Explore new interaction patterns and improve properties |

| Conformational Restriction | Introduce cyclic structures or bulky groups | Pre-organize the molecule for optimal target binding |

The rational design of new molecules based on the this compound scaffold would involve a multi-step process. This would start with the identification of a target and the key interactions of the parent compound. Computational modeling and SAR data from analogous compounds would then guide the selection of specific modifications. The synthesized derivatives would be tested, and the results would feed back into the design cycle for further optimization. This iterative process is a cornerstone of modern drug discovery and materials science. nih.gov

Future Directions in Research on Hexyl 4 Aminobenzoyl Carbamate

Exploration of Novel Sustainable Synthetic Routes

The chemical industry is increasingly adopting green chemistry principles to lessen its environmental footprint. For compounds such as hexyl (4-aminobenzoyl)carbamate, this involves creating synthetic pathways that are more effective, utilize less dangerous substances, and cut down on waste.

Current research in the wider area of carbamate (B1207046) synthesis is looking into a number of viable options that could be tailored for this compound. A crucial focus is the application of catalytic systems that steer clear of poisonous reagents like phosgene (B1210022), which is a conventional component in the creation of carbamates. nih.gov For example, the direct carbonylation of amines and alcohols with carbon dioxide (CO2) offers a very appealing, atom-saving, and green option. rsc.orgacs.org While this has been examined for different carbamates, the specific use and optimization for making this compound from 4-aminobenzoyl precursors and hexanol with CO2 as a C1 source is a major direction for future research. rsc.org

Biocatalysis is another promising field. Enzymes like lipases and proteases can facilitate the creation of carbamate bonds in gentle reaction conditions, often with great selectivity, which lessens the need for protective groups and cuts down on side reactions. The examination and modification of enzymes for the express purpose of synthesizing aryl carbamates such as this compound could result in very productive and green manufacturing methods.

Flow chemistry is also proving to be a valuable method for green synthesis. rsc.org Continuous flow reactors provide better heat and mass transfer, increased safety when dealing with dangerous intermediates, and the chance for process intensification. The creation of a continuous flow process for making this compound could result in bigger yields, shorter reaction times, and simpler scaling up compared to conventional batch methods.

| Potential Sustainable Route | Key Advantages | Research Focus for this compound |

| CO2-based Carbonylation | Utilizes a renewable C1 source, avoids toxic phosgene. | Catalyst development for the specific reaction of 4-aminobenzoyl precursors with hexanol. |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. rsc.org | Screening and engineering of enzymes for efficient synthesis. |

| Flow Chemistry | Enhanced safety, improved efficiency, and scalability. rsc.org | Development and optimization of a continuous flow process. |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A thorough knowledge of reaction mechanisms is vital for enhancing synthetic procedures and conceiving new chemical changes. Time-resolved spectroscopic methods are effective instruments for examining the fleeting intermediates and transition states that control the progression of a chemical reaction. wikipedia.orgnih.gov

For the creation and reactions of this compound, methods like transient absorption spectroscopy and time-resolved infrared (TRIR) spectroscopy could offer priceless information. For instance, in the creation of the carbamate from an isocyanate precursor (if utilized), these methods could monitor the reaction's kinetics with hexanol on a femtosecond to millisecond timescale. wikipedia.org This would permit the direct viewing of any brief intermediates and offer a fuller understanding of the reaction's energy profile.

Furthermore, comprehending the photophysical and photochemical characteristics of this compound is another exciting area of research. The aminobenzoyl part is a recognized chromophore. mdpi.com Time-resolved fluorescence and phosphorescence spectroscopy could be used to examine the molecule's excited state dynamics. wikipedia.org This information is crucial for possible uses in fields like photostabilizers, photoinitiators, or even as parts in organic light-emitting diodes (OLEDs). Explaining the deactivation routes of the excited states will be essential to customizing its characteristics for particular light-induced roles.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Transient Absorption Spectroscopy | Kinetics and dynamics of short-lived intermediates. wikipedia.org | Mechanistic understanding of formation and other reactions. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Structural evolution of molecules during a reaction. | Tracking bond formation and breaking in real-time. |

| Time-Resolved Fluorescence/Phosphorescence | Excited state lifetimes and deactivation pathways. wikipedia.org | Understanding photophysical properties for potential optical applications. |

Development of New Chemical Transformations and Applications

The functional groups in this compound—the aromatic amine, the carbamate linkage, and the hexyl chain—provide numerous opportunities for additional chemical alteration, paving the way for a broad spectrum of new derivatives and uses.

The primary amine group is an especially adaptable point for chemical changes. It can be subjected to a range of reactions, like diazotization followed by coupling to create azo dyes, which might have uses in the textile or imaging sectors. The amine could be acylated or sulfonylated to add new functional groups and alter the molecule's electronic and physical characteristics. For instance, reacting it with acryloyl chloride could add a polymerizable group, enabling the molecule to be included in polymer backbones.